molecular formula C24H30O7 B1434359 21-Hydroxyeplerenone CAS No. 334678-67-0

21-Hydroxyeplerenone

Katalognummer: B1434359
CAS-Nummer: 334678-67-0
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: TVCONGKEWSYBKD-NBACNWMZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

21-Hydroxy Eplerenone is a metabolite of Eplerenone, which is a selective aldosterone receptor antagonist. Eplerenone is primarily used in the treatment of chronic heart failure and hypertension. The compound works by blocking the binding of aldosterone to its receptor, thereby reducing blood pressure and preventing cardiovascular damage .

Wissenschaftliche Forschungsanwendungen

21-Hydroxy Eplerenone has several scientific research applications:

Wirkmechanismus

Target of Action

21-Hydroxyeplerenone is a major metabolite of the mineralocorticoid receptor antagonist eplerenone . The primary target of this compound is the mineralocorticoid receptor . This receptor plays a crucial role in regulating electrolyte balance and blood pressure .

Mode of Action

this compound, like eplerenone, binds to the mineralocorticoid receptor, thereby blocking the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone-system (RAAS) . This interaction inhibits the negative regulatory feedback of aldosterone on renin secretion .

Biochemical Pathways

The biochemical pathway affected by this compound involves the renin-angiotensin-aldosterone-system (RAAS). By blocking the binding of aldosterone to the mineralocorticoid receptor, this compound disrupts the RAAS, leading to sustained increases in plasma renin and serum aldosterone .

Pharmacokinetics

this compound is formed from eplerenone by the cytochrome P450 (CYP) isoform CYP3A4 . The pharmacokinetics of this compound are influenced by the activity of this enzyme .

Result of Action

The action of this compound results in the disruption of the RAAS, leading to sustained increases in plasma renin and serum aldosterone . This can lead to improved survival of patients with symptomatic heart failure and reduced blood pressure .

Action Environment

The action of this compound is influenced by the activity of the CYP3A4 enzyme . Environmental factors that affect the activity of this enzyme, such as the presence of other drugs metabolized by CYP3A4, can influence the action, efficacy, and stability of this compound .

Safety and Hazards

The safety data sheet for 21-Hydroxyeplerenone indicates that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Biochemische Analyse

Biochemical Properties

21-Hydroxyeplerenone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is cytochrome P450 3A5 (CYP3A5), which preferentially converts eplerenone into this compound . This interaction is crucial as it determines the metabolic fate of eplerenone in the body. Additionally, this compound binds to mineralocorticoid receptors, thereby inhibiting the binding of aldosterone and preventing its physiological effects .

Cellular Effects

This compound influences various cellular processes, particularly in cardiovascular cells. It has been shown to block the nongenomic effects of aldosterone on the sodium-proton exchanger (NHE1) activity and intracellular calcium levels in vascular smooth muscle cells . This inhibition leads to reduced vasoconstriction and improved vascular function. Furthermore, this compound affects cell signaling pathways, including the phosphatidylinositol 3-kinase (PI3-K) pathway, which plays a role in cellular growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to mineralocorticoid receptors, thereby blocking the effects of aldosterone . This binding prevents aldosterone from inducing sodium reabsorption in epithelial tissues and reduces its pathological effects in nonepithelial tissues such as the heart and blood vessels . Additionally, this compound inhibits the activity of CYP3A4 and CYP3A5 enzymes, which are involved in its own metabolism . This inhibition can lead to increased levels of this compound in the body, enhancing its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is relatively stable, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of aldosterone-induced cellular responses, indicating its potential for chronic therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively blocks aldosterone-induced hypertension and reduces cardiac fibrosis . At higher doses, this compound can cause adverse effects such as hyperkalemia and renal dysfunction . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . The metabolic pathway involves the hydroxylation of eplerenone to form this compound, which is then further metabolized to inactive metabolites . This metabolic process is crucial for the elimination of the compound from the body and determines its pharmacokinetic properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins such as P-glycoprotein, which facilitates its efflux from cells . Additionally, the compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy . Understanding these transport and distribution mechanisms is essential for optimizing the delivery and effectiveness of this compound.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on mineralocorticoid receptors . The compound does not appear to undergo significant post-translational modifications that would target it to specific organelles. Its interaction with cytoplasmic proteins and enzymes is critical for its biological activity and therapeutic potential .

Vorbereitungsmethoden

The preparation of 21-Hydroxy Eplerenone involves several synthetic routes. One common method includes the dehydration reaction of 17alpha-pregn-4-ene-7alpha,21-dicarboxylic acid-11alpha,17beta-dihydroxy-3-oxo-gamma-lactone-7-methyl ester in the presence of phosphorous pentachloride and boron trihalide. This reaction yields 17alpha-pregn-4,9(11)-diene-7alpha,21-dicarboxylic acid-17beta-hydroxyl-3-oxo-gamma-lactone and 7-methyl ester, which is then subjected to epoxidation to obtain Eplerenone . Industrial production methods focus on optimizing yield and purity, often achieving product purity of up to 99.5% .

Analyse Chemischer Reaktionen

21-Hydroxy Eplerenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Vergleich Mit ähnlichen Verbindungen

21-Hydroxy Eplerenone is structurally similar to other aldosterone antagonists such as Spironolactone and Canrenone. it is more selective for the mineralocorticoid receptor and has fewer side effects related to androgen and progesterone receptors. This selectivity makes it a preferred choice for patients with heart failure and hypertension .

Similar Compounds

  • Spironolactone
  • Canrenone
  • Drospirenone

These compounds share similar mechanisms of action but differ in their selectivity and side effect profiles.

Eigenschaften

IUPAC Name

methyl (1R,2S,9R,10R,11S,14R,15S,17R)-4'-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-21-6-4-13(25)8-12(21)9-14(19(27)29-3)18-15-5-7-23(10-16(26)20(28)31-23)22(15,2)11-17-24(18,21)30-17/h8,14-18,26H,4-7,9-11H2,1-3H3/t14-,15+,16?,17-,18+,21+,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCONGKEWSYBKD-NBACNWMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CC(C(=O)O6)O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CC(C(=O)O6)O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334678-67-0
Record name 21-Hydroxyeplerenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334678670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-HYDROXYEPLERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R014GSYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Hydroxyeplerenone
Reactant of Route 2
Reactant of Route 2
21-Hydroxyeplerenone
Reactant of Route 3
21-Hydroxyeplerenone
Reactant of Route 4
21-Hydroxyeplerenone
Reactant of Route 5
21-Hydroxyeplerenone
Reactant of Route 6
21-Hydroxyeplerenone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.